molecular formula C14H16N2O3 B6249996 tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate CAS No. 1227962-50-6

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Cat. No. B6249996
CAS RN: 1227962-50-6
M. Wt: 260.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves starting from commercially available materials like 4-bromo-1H-indole . The Vilsmeier formylation of the starting material at the 3-position gives a compound which is then converted to an N-Boc derivative . The aldehyde group of this derivative is reduced with NaBH4 in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Introduction of a formyl group into the 4-position of the resulting compound is done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step of this scheme is the introduction of the TBS-protected enyne side chain at the 4-position .

Future Directions

The future directions for research on “tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate” and similar compounds could involve the development of new drugs. Indole derivatives, which are related compounds, have been found to possess various biologically significant properties . Therefore, the investigation of novel methods of synthesis of these compounds has attracted the attention of the chemical community .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate involves the reaction of tert-butyl carbamate with 2-formyl-1H-indole in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl carbamate", "2-formyl-1H-indole" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent such as dichloromethane.", "Step 2: Add 2-formyl-1H-indole to the solution and stir the mixture at room temperature for several hours.", "Step 3: Add a suitable catalyst such as triethylamine to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1227962-50-6

Product Name

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate

Molecular Formula

C14H16N2O3

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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